3-(3-Cyanophenyl)-5-hydroxybenzoic acid
Description
3-(3-Cyanophenyl)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 5 and a 3-cyanophenyl substituent at position 3 of the aromatic ring. Its molecular formula is C₁₃H₉NO₃ (molecular weight: 227.21 g/mol). The cyano (–CN) group at the meta-position of the phenyl substituent introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
3-(3-cyanophenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVOMJDXIGJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688785 | |
| Record name | 3'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258637-09-0 | |
| Record name | 3'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenyl)-5-hydroxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-(3-Cyanophenyl)-5-ketobenzoic acid.
Reduction: Reduction of the cyanophenyl group can produce 3-(3-Aminophenyl)-5-hydroxybenzoic acid.
Substitution: Substitution of the hydroxyl group can result in various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
3-(3-Cyanophenyl)-5-hydroxybenzoic acid, with the molecular formula , is characterized by a cyanophenyl group attached to a hydroxybenzoic acid moiety. Its structure is significant for its biological activities and chemical reactivity.
Anticoagulant Properties
One of the primary applications of this compound is in the development of anticoagulant agents. It has been identified as an intermediate for synthesizing compounds that inhibit activated blood coagulation factor X, which is crucial in managing thrombosis. The compound's ability to modulate coagulation pathways makes it a candidate for further research in anticoagulant drug development .
Antimicrobial Activity
Research has indicated that hydroxybenzoic acids, including this compound, exhibit antimicrobial properties against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Studies have shown that these compounds can inhibit bacterial growth and may serve as potential therapeutic agents in treating infections .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. In vitro assays have shown that hydroxybenzoic acids can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in cancer research, where oxidative stress plays a significant role in tumorigenesis .
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydroxybenzoic acids, including this compound, assessed their antimicrobial efficacy using standard methods like the Minimum Inhibitory Concentration (MIC) assay. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential applications in formulating new antimicrobial agents .
Case Study 2: Antioxidant Properties
In another study evaluating the antioxidant capacity of hydroxybenzoic acids, this compound exhibited considerable scavenging activity against free radicals. This study utilized various assays, including DPPH and ABTS radical scavenging assays, to quantify the antioxidant potential of the compound .
Potential Applications in Functional Foods
Given its antioxidant and antimicrobial properties, this compound could be explored as a bioactive component in functional foods. Its incorporation into dietary supplements may enhance health benefits by providing protective effects against oxidative stress and microbial infections .
Data Summary Table
Mechanism of Action
The mechanism by which 3-(3-Cyanophenyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Electronic Effects: The –CN group in the target compound is strongly electron-withdrawing, increasing the acidity of the phenolic –OH and carboxylic acid groups compared to chloro (–Cl) or tert-BOC–NH substituents .
Solubility and Melting Points :
Biological Activity
3-(3-Cyanophenyl)-5-hydroxybenzoic acid, a compound with the molecular formula C₁₄H₉NO₃, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its cytotoxicity, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group and a cyano group attached to a benzoic acid framework. This configuration suggests potential interactions with biological targets due to the presence of both electron-withdrawing (cyano) and electron-donating (hydroxyl) groups.
1. Cytotoxicity
Several studies have explored the cytotoxic effects of hydroxybenzoic acids, including this compound. Research indicates that hydroxybenzoic acids can exhibit significant cytotoxicity against various cancer cell lines. For instance, one study evaluated the cytotoxic effects of different hydroxybenzoic acids on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain derivatives possess strong inhibitory effects on cell proliferation .
Table 1: Cytotoxicity Data of Hydroxybenzoic Acids
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 2,3-Dihydroxybenzoic acid | MDA-MB-231 | 200 |
| 4-Hydroxybenzoic acid | MCF-7 | TBD |
2. Antimicrobial Activity
The antimicrobial properties of hydroxybenzoic acids have also been documented. A study synthesized various hydroxybenzoic acid derivatives and tested their antifungal activity against several phytopathogenic fungi. The results indicated that certain derivatives exhibited potent antifungal activity, particularly against Rhizoctonia solani, suggesting that modifications to the benzoic acid structure can enhance efficacy .
Table 2: Antifungal Activity of Hydroxybenzoic Acid Derivatives
| Compound | Fungi | EC₅₀ (µg/mL) |
|---|---|---|
| This compound | Rhizoctonia solani | TBD |
| Phenazine-1-carboxylic acid | Fusarium oxysporum | 18.6 |
The mechanisms underlying the biological activities of hydroxybenzoic acids are multifaceted. They may involve:
- Antioxidant Activity : Hydroxybenzoic acids have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in cancer progression .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as Aurora A kinase .
- Apoptosis Induction : Evidence indicates that certain hydroxybenzoic acids can induce apoptosis in cancer cells through various signaling pathways .
Case Studies and Research Findings
A notable case study involved the examination of the structure-activity relationship (SAR) for various hydroxybenzoic acids, including this compound. The study utilized principal component analysis to correlate structural features with biological activity, revealing that modifications at specific positions significantly influenced cytotoxicity and antimicrobial efficacy .
Q & A
Basic Question: What are the key considerations for synthesizing 3-(3-Cyanophenyl)-5-hydroxybenzoic acid with high purity?
Methodological Answer:
Synthesis should prioritize regioselective functionalization and protection/deprotection strategies. For example:
- Cyano Group Introduction : Use palladium-catalyzed cyanation (e.g., Suzuki-Miyaura coupling with cyanobenzene boronic acid derivatives) under inert conditions to avoid side reactions .
- Hydroxy Group Protection : Protect the hydroxyl group with tert-butoxycarbonyl (Boc) or acetyl groups during synthesis to prevent undesired oxidation or side reactions. Deprotection can be achieved via acidic hydrolysis (e.g., HCl in dioxane) .
- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the compound and remove residual catalysts or byproducts.
Advanced Question: How can crystallization behavior impact the bioactivity of this compound?
Methodological Answer:
Crystallization conditions (solvent polarity, temperature, supersaturation) influence molecular packing and hydrogen-bonding networks, which may alter solubility and receptor binding.
- Techniques : Use single-crystal X-ray diffraction to resolve the crystal structure and identify intermolecular interactions (e.g., π-π stacking between aromatic rings or hydrogen bonds involving the hydroxyl group). Compare bioactivity assays (e.g., enzyme inhibition) of polymorphs to correlate structural features with activity .
- Case Study : A structurally related benzoic acid derivative exhibited a 30% variation in IC50 values between its orthorhombic and monoclinic polymorphs due to differences in hydrogen-bond donor accessibility .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : Use - and -NMR in DMSO-d6 to verify the positions of the cyano and hydroxyl groups. The hydroxyl proton typically appears as a broad singlet (~δ 10-12 ppm).
- FT-IR : Confirm the presence of -OH (broad peak ~3200 cm) and -CN (sharp peak ~2240 cm).
- Purity Assessment : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect impurities at <0.1% levels .
Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies often arise from solvent choice, pH, or temperature.
- Systematic Study : Measure solubility in buffered solutions (pH 2–10) at 25°C and 37°C using UV-Vis spectroscopy (λmax ~270 nm for benzoic acid derivatives).
- Computational Modeling : Apply COSMO-RS simulations to predict solubility parameters and identify optimal solvents. For example, dimethyl sulfoxide (DMSO) may outperform methanol due to stronger hydrogen-bond acceptor capacity .
Basic Question: What stability challenges are associated with this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity : The hydroxyl group may undergo photooxidation. Store solutions in amber vials at -20°C.
- pH-Dependent Degradation : In aqueous buffers above pH 7, the cyano group may hydrolyze to a carboxylic acid. Use acidic buffers (pH 4–6) for biological assays .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for aromatic acids).
Advanced Question: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Optimize substituents at the 3-cyanophenyl position to improve binding affinity.
- QSAR Analysis : Train a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and Hammett constants. For example, halogen substitution at the 5-hydroxy position increased predicted IC50 values by 40% in a related compound .
Advanced Question: What strategies mitigate interference from the hydroxyl group in metal-catalyzed reactions involving this compound?
Methodological Answer:
- Chelation Control : Use ligands (e.g., 1,10-phenanthroline) to block metal-hydroxyl interactions.
- Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) during catalysis. Deprotect post-reaction using tetrabutylammonium fluoride (TBAF) .
Basic Question: How do structural analogs of this compound inform SAR studies?
Methodological Answer:
- Halogen Substitution : Replace the cyano group with chloro or fluoro groups to assess electronic effects on receptor binding. For example, 3-(3-chlorophenyl)-5-hydroxybenzoic acid showed reduced COX-2 inhibition compared to the cyano analog .
- Methylation : Methylation of the hydroxyl group decreases solubility but may enhance blood-brain barrier permeability in CNS-targeted studies .
Advanced Question: How can researchers validate conflicting reports on the compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis Studies : Engineer enzyme mutants (e.g., Tyr385Ala in COX-2) to identify critical binding residues. A study on a related benzoic acid derivative revealed that hydrogen bonding to Ser530 was essential for activity .
Advanced Question: What role does the cyano group play in the compound’s pharmacokinetic profile?
Methodological Answer:
- Metabolic Stability : The cyano group resists hepatic CYP450-mediated oxidation, extending half-life in vivo.
- Toxicity Screening : Assess cyanide release via in vitro incubation with liver microsomes. LC-MS/MS can detect free cyanide at sub-ppm levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
